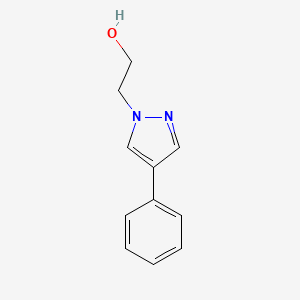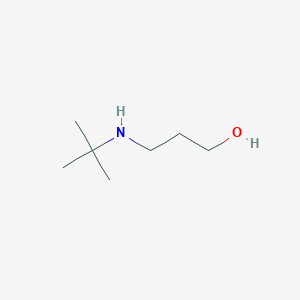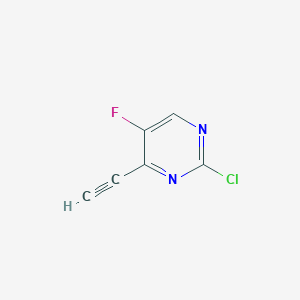
2-Chloro-4-ethynyl-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethynyl-5-fluoropyrimidine is a chemical compound with the CAS Number: 2445786-25-2 . It has a molecular weight of 156.55 . The IUPAC name for this compound is this compound . . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h1,3H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 156.55 . It is typically stored at 4 degrees Celsius . .Wissenschaftliche Forschungsanwendungen
Enhancement of Antitumor Activity
Fluoropyrimidines, such as 5-fluorouracil (5-FU), are cornerstone agents in the chemotherapy of various cancers. The efficacy of these compounds can be significantly increased through biochemical modulation, for instance, by inhibiting enzymes that degrade these agents, thus prolonging their action and increasing tumor exposure to the active drug. Studies have explored the use of enzyme inhibitors, such as 5-chloro-2,4-dihydroxypyridine (CDHP), to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the degradation of 5-FU, thereby enhancing the antitumor activity of fluoropyrimidines (Takechi et al., 2002; Saif et al., 2009).
Reduction of Gastrointestinal Toxicity
Oral fluoropyrimidine derivatives, such as S-1, have been designed to not only improve the antitumor efficacy of 5-FU but also to mitigate its gastrointestinal toxicity. This is achieved through a combination of agents including CDHP, which, besides enhancing efficacy by inhibiting DPD, is accompanied by other modulators that reduce gastrointestinal side effects, thereby improving patient tolerance to treatment (Saif et al., 2009).
Potential in Overcoming Drug Resistance
The modification of fluoropyrimidines, including the introduction of novel substituents, has been explored to overcome resistance to chemotherapy. For example, compounds such as 2,4-disubstituted-5-fluoropyrimidines have been synthesized with the aim of discovering potent kinase inhibitors, which could play a role in overcoming resistance mechanisms in cancer cells (Wada et al., 2012).
Radiosensitization
Components of oral fluoropyrimidine derivatives, like Gimeracil, have shown potential in sensitizing tumor cells to radiation, thereby enhancing the effectiveness of radiotherapy. This radiosensitization effect opens up new avenues for combination therapies in cancer treatment, where fluoropyrimidines can be used not only as chemotherapeutic agents but also as adjuvants to radiation therapy (Takagi et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various kinases .
Biochemical Pathways
Similar compounds have been known to affect various kinase-related pathways .
Result of Action
Similar compounds have been known to inhibit the function of their target kinases, leading to various cellular effects .
Eigenschaften
IUPAC Name |
2-chloro-4-ethynyl-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h1,3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSUNYRCAMPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=NC=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

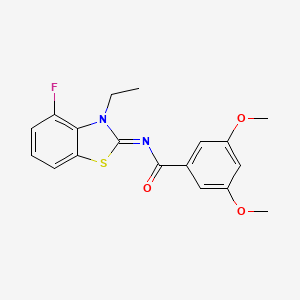
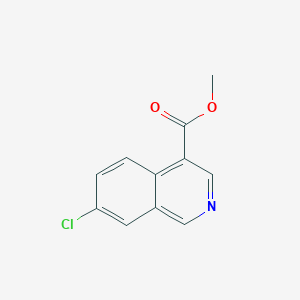
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)
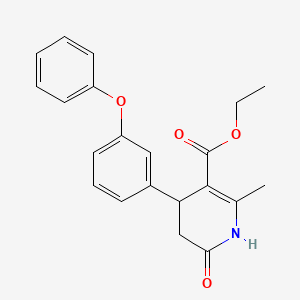
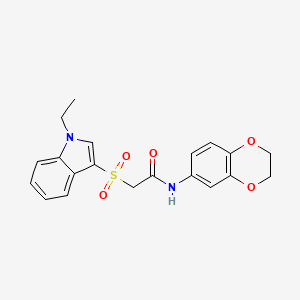
![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)
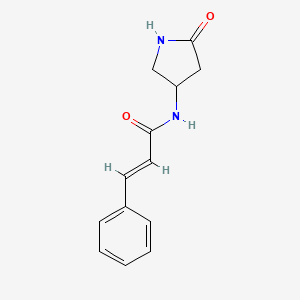
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2610553.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2610557.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)
